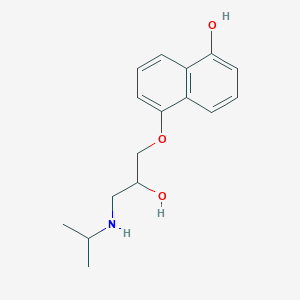

5-Hydroxypropranolol

Übersicht

Beschreibung

LY 293284 ist eine Forschungschemikalie, die vom Pharmaunternehmen Eli Lilly entwickelt wurde. Es ist bekannt für seine potente und selektive Wirkung als 5-HT1A-Rezeptor-Voll-Agonist . Diese Verbindung wurde durch strukturelle Vereinfachung des Ergolin-basierten Psychedelikums LSD entwickelt, ist jedoch viel selektiver für den 5-HT1A-Rezeptor mit über 1000-facher Selektivität gegenüber anderen Serotoninrezeptorsubtypen und anderen Zielstrukturen .

Wissenschaftliche Forschungsanwendungen

LY 293284 has several scientific research applications, including:

Wirkmechanismus

Biochemical Pathways

The metabolism of Propranolol to 5-Hydroxy Propranolol involves the cytochrome P450 enzyme CYP2D6 . This enzyme catalyzes the hydroxylation of the naphthyl group of Propranolol, producing 5-Hydroxy Propranolol among other metabolites . Furthermore, 5-Hydroxy Propranolol undergoes glucuronidation, a process facilitated by various uridine 5’-diphospho-glucuronosyltransferases (UGTs) .

Pharmacokinetics

Propranolol, the parent compound of 5-Hydroxy Propranolol, is well absorbed after oral administration and has a dose-dependent bioavailability . It is metabolized in the body and excreted mainly via the urine . Only a minor part is excreted as the parent compound, however, approximately 17% of the given dose is excreted as conjugated Propranolol .

Result of Action

The molecular and cellular effects of 5-Hydroxy Propranolol are similar to those of Propranolol due to their similar structures . By blocking beta-adrenergic receptors, 5-Hydroxy Propranolol reduces the heart’s workload, thereby helping to prevent angina (chest pain) and reduce high blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Hydroxy Propranolol. For instance, the presence of other drugs metabolized by the same enzymes can affect its metabolism and action . Moreover, the compound’s environmental risk is considered low, as it is readily biodegradable and rapidly degraded in both surface waters and water-sediment systems .

Biochemische Analyse

Biochemical Properties

5-Hydroxy Propranolol interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolic activity of the cytochrome P450 isoform 2D6 . This enzyme is responsible for the ring hydroxylation that leads to the formation of 5-Hydroxy Propranolol .

Cellular Effects

The cellular effects of 5-Hydroxy Propranolol are not fully understood. As a metabolite of propranolol, it may share some of the parent drug’s effects on cells. Propranolol has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that propranolol, the parent drug, exerts its effects at the molecular level through binding interactions with beta-adrenergic receptors, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies have shown that propranolol and its metabolites, including 5-Hydroxy Propranolol, can be detected in human urine samples collected after the administration of propranolol .

Dosage Effects in Animal Models

Studies on propranolol have shown that its effects can vary with different dosages .

Metabolic Pathways

5-Hydroxy Propranolol is involved in the metabolic pathways of propranolol. Propranolol is metabolized in the liver, primarily by the cytochrome P450 isoform 2D6, which directs ring hydroxylation to generate 5-Hydroxy Propranolol .

Transport and Distribution

It is known that propranolol and its metabolites are transported and distributed within the body, and this process likely involves various transporters and binding proteins .

Subcellular Localization

The enzymes involved in its formation, such as cytochrome P450 isoform 2D6, are typically located in the endoplasmic reticulum of cells .

Analyse Chemischer Reaktionen

LY 293284 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

LY 293284 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Referenzverbindung in Studien mit 5-HT1A-Rezeptor-Agonisten verwendet.

Medizin: Es wurde auf seine potenziellen anxiogenen Wirkungen in Tiermodellen untersucht.

Wirkmechanismus

LY 293284 entfaltet seine Wirkung durch die Wirkung als Voll-Agonist am 5-HT1A-Rezeptor . Dieser Rezeptor ist ein Subtyp des Serotoninrezeptors, der an verschiedenen physiologischen Prozessen beteiligt ist, darunter Stimmungsregulation, Angst und Kognition. Durch die selektive Bindung an und Aktivierung des 5-HT1A-Rezeptors kann LY 293284 diese Prozesse modulieren .

Vergleich Mit ähnlichen Verbindungen

LY 293284 ist einzigartig in seiner hohen Selektivität für den 5-HT1A-Rezeptor im Vergleich zu anderen Serotoninrezeptorsubtypen . Ähnliche Verbindungen umfassen:

8-OH-DPAT: Ein weiterer 5-HT1A-Rezeptor-Agonist, jedoch mit geringerer Selektivität im Vergleich zu LY 293284.

RDS-127: Eine Verbindung mit ähnlichen anxiogenen Wirkungen, aber unterschiedlicher Rezeptorselektivität.

Diese Verbindungen unterstreichen die Einzigartigkeit von LY 293284 in Bezug auf seine Selektivität und Potenz am 5-HT1A-Rezeptor.

Vorbereitungsmethoden

Die Synthese von LY 293284 beinhaltet die strukturelle Vereinfachung des Ergolin-basierten Psychedelikums LSD . Spezifische Syntheserouten und Reaktionsbedingungen sind im öffentlichen Bereich nicht leicht verfügbar. Industrielle Produktionsmethoden für LY 293284 wurden in der verfügbaren Literatur nicht detailliert beschrieben.

Eigenschaften

IUPAC Name |

5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYPGILKDMWISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314638 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81907-82-6 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81907-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research reveal about the formation of 5-Hydroxy Propranolol in the fetal sheep liver?

A: The study demonstrates that the fetal sheep liver can metabolize propranolol through ring-oxidation reactions, resulting in the formation of both 4-Hydroxy Propranolol and 5-Hydroxy Propranolol. [] These metabolites were found predominantly in conjugated forms, indicating the liver's capacity for metabolic processing. The study highlights the presence of active metabolic pathways in the developing fetal liver, even though the overall hepatic clearance and extraction of propranolol were found to be low. []

Q2: Were there any other metabolic pathways observed for propranolol in this study?

A: Yes, besides ring-oxidation leading to 5-Hydroxy Propranolol and 4-Hydroxy Propranolol, the study also observed side-chain oxidation of propranolol in the fetal sheep liver. [] This pathway resulted in the formation of Desisopropylpropranolol and Naphthoxylactic acid. Interestingly, no alpha Naphthoxyacetic acid, a product of N-dealkylation of Naphthoxylactic acid, was detected. [] This suggests that the fetal liver might have different enzyme activity profiles compared to adult livers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.